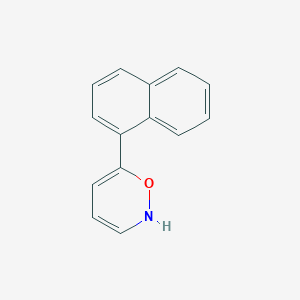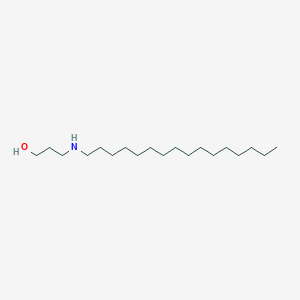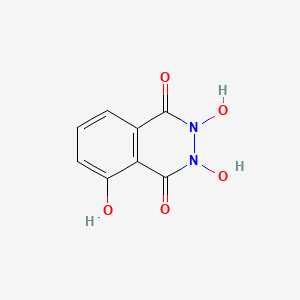
2,3,5-Trihydroxy-2,3-dihydrophthalazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trihydroxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trihydroxy-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine derivatives under controlled conditions. One common method includes heating a mixture of phthalic anhydride and hydrazine hydrate in the presence of a suitable solvent such as ethanol or acetic acid . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trihydroxy-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted phthalazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Various hydrazine derivatives.
Substitution: Substituted phthalazine derivatives.
Applications De Recherche Scientifique
2,3,5-Trihydroxy-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3,5-Trihydroxy-2,3-dihydrophthalazine-1,4-dione involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol)
- 2-Phenyl-2,3-dihydrophthalazine-1,4-dione
- Pyrazolyl-phthalazine-diones
Uniqueness
2,3,5-Trihydroxy-2,3-dihydrophthalazine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tri-hydroxy substitution makes it more reactive in certain chemical reactions compared to other phthalazine derivatives .
Propriétés
Numéro CAS |
65597-30-0 |
|---|---|
Formule moléculaire |
C8H6N2O5 |
Poids moléculaire |
210.14 g/mol |
Nom IUPAC |
2,3,5-trihydroxyphthalazine-1,4-dione |
InChI |
InChI=1S/C8H6N2O5/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3,11,14-15H |
Clé InChI |
NSCYCXXUGOPSRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)N(N(C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


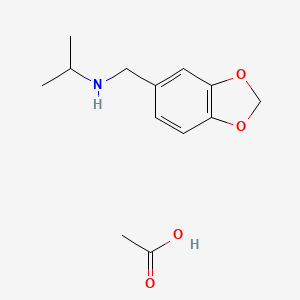
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)

![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
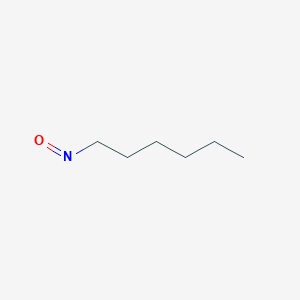
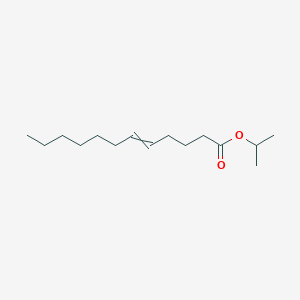
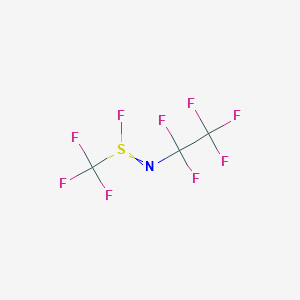
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
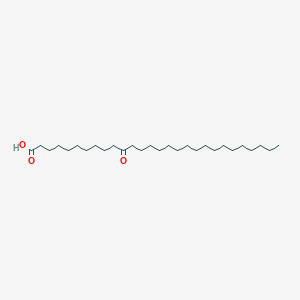
![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
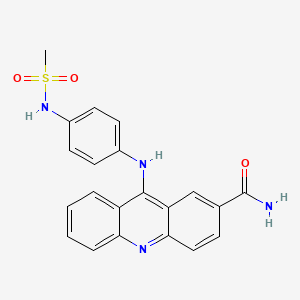
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
